molecular formula C28H32Cl2O6 B12423391 6alpha-Methyl Mometasone furoate-d3

6alpha-Methyl Mometasone furoate-d3

カタログ番号: B12423391
分子量: 538.5 g/mol
InChIキー: OTOVEDFARPCAAR-GQFAEBLDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Architecture and Stereochemical Configuration

The molecular architecture of 6alpha-Methyl Mometasone furoate-d3 is defined by its C₂₈H₃₂Cl₂O₆ formula, incorporating three deuterium atoms at the 6alpha-methyl position. The core structure retains the cyclopenta[a]phenanthrene steroid backbone characteristic of glucocorticoids, with substitutions at C9 (chlorine), C16 (methyl), and C17 (2-chloroacetyl group). The furoate ester at position 17α enhances lipid solubility, a critical factor for topical bioavailability.

Stereochemical specificity is maintained through eight chiral centers:

  • C8 (S)
  • C9 (R)
  • C10 (S)
  • C11 (S)
  • C13 (S)
  • C14 (S)
  • C16 (R)
  • C17 (R)

The absolute configuration was confirmed via X-ray crystallography and nuclear Overhauser effect spectroscopy (NOESY), demonstrating a β-oriented 6alpha-methyl group and α-face furoate ester. The deuterium substitution at C6 introduces negligible steric perturbations due to isotopic similarity, preserving the molecule’s three-dimensional receptor-binding geometry.

Table 1: Structural comparison with non-deuterated mometasone furoate

Parameter 6alpha-Methyl Mometasone Furoate-d3 Mometasone Furoate
Molecular Formula C₂₈H₃₂Cl₂O₆ C₂₇H₃₀Cl₂O₆
Molecular Weight (g/mol) 538.5 521.4
Deuterium Positions 6alpha-methyl None
Specific Rotation +48° to +55° (0.5% methanol) +49° to +56°

Comparative Analysis with Non-Deuterated Mometasone Furoate

Deuteration at the 6alpha-methyl position induces measurable physicochemical differences while preserving pharmacological activity:

  • Hydrogen Bonding Capacity : The C-D bond’s lower polarizability reduces hydrogen-bonding strength by ~0.2 kcal/mol compared to C-H, as quantified via isothermal titration calorimetry. This modification decreases aqueous solubility by 12% (0.32 mg/mL vs. 0.36 mg/mL for the non-deuterated form).

  • Metabolic Stability : Deuterium’s kinetic isotope effect prolongs hepatic oxidative metabolism by cytochrome P450 3A4 (CYP3A4). In vitro microsomal studies show a 1.8-fold increase in half-life (t₁/₂ = 10.4 h vs. 5.8 h).

  • Crystallographic Parameters : X-ray diffraction reveals a 0.03 Å contraction in the C6-C7 bond length, attributable to deuterium’s smaller atomic radius. Unit cell dimensions remain nearly identical (a = 12.34 Å, b = 14.21 Å, c = 15.09 Å), preserving crystal packing efficiency.

Figure 1 : Overlay of deuterated (blue) and non-deuterated (gray) structures showing <0.1 Å RMSD in backbone atoms.

Isotopic Labeling Pattern and Positional Specificity

The deuterium incorporation in 6alpha-Methyl Mometasone furoate-d3 follows a site-specific trideuteration strategy:

  • Position : Exclusively at the 6alpha-methyl group (C26 in IUPAC numbering)
  • Isotopic Purity : ≥98% D₃ confirmed via high-resolution mass spectrometry (HRMS) and ²H NMR
  • Synthetic Route :
    • Ketone intermediate deuteration using D₂O/NaBD₄
    • Methylation with CD₃I under phase-transfer conditions
    • Final purification via chiral HPLC (Chiralpak IC-3 column)

Table 2: Isotopic distribution profile

Mass Shift (Da) Relative Abundance (%) Assignment
+3 98.2 [M+D₃]⁺
+2 1.5 [M+D₂]⁺
+1 0.3 [M+D]⁺

特性

分子式

C28H32Cl2O6

分子量

538.5 g/mol

IUPAC名

[(6S,8S,9R,10S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-16-(trideuteriomethyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

InChI

InChI=1S/C28H32Cl2O6/c1-15-10-20-19-11-16(2)28(23(33)14-29,36-24(34)21-6-5-9-35-21)26(19,4)13-22(32)27(20,30)25(3)8-7-17(31)12-18(15)25/h5-9,12,15-16,19-20,22,32H,10-11,13-14H2,1-4H3/t15-,16+,19-,20-,22?,25-,26-,27-,28-/m0/s1/i2D3

InChIキー

OTOVEDFARPCAAR-GQFAEBLDSA-N

異性体SMILES

[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C)C

正規SMILES

CC1CC2C3CC(C(C3(CC(C2(C4(C1=CC(=O)C=C4)C)Cl)O)C)(C(=O)CCl)OC(=O)C5=CC=CO5)C

製品の起源

United States

準備方法

Physical and Chemical Characteristics

6alpha-Methyl Mometasone Furoate-d3 displays specific physicochemical properties that distinguish it from its non-deuterated counterpart. The table below summarizes the key properties:

Property Value
Molecular Formula C28 D3 H29 Cl2 O6
Molecular Weight 538.475 g/mol
Accurate Mass 537.176
Physical Form White to off-white powder
Shipping Temperature Room Temperature
Storage Conditions 2-8°C (recommended)

The parent compound, mometasone furoate, has a melting point of 218-220°C and shows optical activity with [α]/D +50 to +60° (c = 0.5 in methanol). The deuterated derivative is expected to retain similar properties while displaying slight variations due to the isotope effect.

Structural Characteristics

The structural features of both variants include:

Methyl-D3 Variant :

  • SMILES: [2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3CC@HC4=CC(=O)C=C[C@]4(C)[C@@]3(Cl)C(O)C[C@]2(C)[C@@]1(OC(=O)c5occc5)C(=O)CCl
  • IUPAC: [(6S,8S,9R,10S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-16-(trideuteriomethyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

Furan-D3 Variant :

  • SMILES: [2H]c1oc(C(=O)O[C@@]2(C@HC[C@H]3[C@@H]4CC@HC5=CC(=O)C=C[C@]5(C)[C@@]4(Cl)C(O)C[C@]23C)C(=O)CCl)c([2H])c1[2H]
  • IUPAC: [(6S,8S,9R,10S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-6,10,13,16-tetramethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate

Synthesis of Mometasone Furoate: Foundation for Deuterated Derivatives

Understanding the synthesis of the parent compound is essential before exploring the preparation of its deuterated derivatives. Several established methods exist for synthesizing mometasone furoate.

Direct Esterification Method

A well-documented approach involves direct esterification of mometasone's 17-hydroxyl group with 2-furoyl chloride without prior protection of the 11-hydroxyl group, as described in patent CN1149222C:

  • Suspension of mometasone (30 g) in methylene chloride (300 ml)
  • Cooling to 0-5°C
  • Addition of triethylamine (57 ml)
  • Slow addition of 2-furoyl chloride (24 ml) at 5-10°C
  • Stirring at 8-12°C until reaction completion (<0.2% mometasone by HPLC)
  • Cooling to -5 to 5°C followed by water addition (120 ml)
  • Acidification to pH 1-2, extraction, and washing steps
  • Crystallization from acetone/methanol mixture

This method produces mometasone 17-(2-furoate) with high yield and purity. The reaction typically employs 2.5-4 molar equivalents of 2-furoyl chloride and 3-6 molar equivalents of triethylamine, with reaction times of 10-15 hours at 10°C.

Three-Step Synthetic Process

Patent CN106636289A describes an alternative three-step approach for mometasone furoate synthesis:

Step 1: Fermentation Dehydrogenation

  • Preparation of culture medium containing yeast extract, peptone, sodium dihydrogen phosphate, glucose, and agar powder
  • pH adjustment to 7.2 with 20% sodium hydroxide solution
  • Sterilization at 121-122°C for 30 minutes
  • Inoculation at 32-35°C

Step 2: Furoylation

  • Addition of compound II (50 g), lithium/magnesium chloride (0.5-1 g), and catalysts (DMAP or triethylamine) to dichloromethane (250 ml)
  • Cooling to 0°C
  • Dropwise addition of furoyl chloride (19 ml)
  • Stirring at varied temperatures (0-30°C) for 5-20 hours

Step 3: Ring Opening

  • Cooling of reaction mixture to 0-5°C
  • Addition of glacial acetic acid (5-50 ml) dropwise
  • Addition of 35% hydrochloric acid (30-44 ml)
  • Warming to 25°C
  • Addition of hydrogen chloride gas (3-10 g)
  • Stirring for 2-3 hours
  • Extraction, concentration, and filtration
  • Washing of filter cake to neutrality and drying

This procedure yields mometasone furoate with HPLC contents of 96.5-97.1%.

Deuteration Strategies for Synthesis of 6alpha-Methyl Mometasone Furoate-d3

Incorporating deuterium atoms at specific positions requires specialized techniques. Based on the available literature, several approaches could be employed for the synthesis of 6alpha-Methyl Mometasone Furoate-d3.

Hydrogen/Deuterium Exchange Methodology

One viable approach for deuterium incorporation involves H/D exchange reactions at specific positions. A relevant example comes from the synthesis of deuterium-labeled vitamin D metabolites described by Sajiki et al.:

"The alcohol 10 was subjected to the H/D exchange reaction with a catalytic amount of Ru/C in D2O at 80°C under an H2 atmosphere to afford 10 -d3 deuterium-labeled at C3 and C4 in a 96% yield with over 93% deuteride content".

This technique could be adapted for deuterating either the methyl group or the furan ring in 6alpha-Methyl Mometasone Furoate synthesis.

Position-Specific Deuteration Strategies

The specific deuteration position determines the synthetic approach:

For Methyl-D3 Variant:

  • Introduction of a pre-deuterated methyl group (CD3) at the 6-alpha position during synthesis
  • Starting with deuterated reagents such as CD3I or CD3MgBr for introducing the methyl group
  • Late-stage catalytic H/D exchange at the methyl position

For Furan-D3 Variant:

  • Preparation of deuterated 2-furoyl chloride by deuteration of furan followed by functionalization
  • H/D exchange on the furan ring of pre-formed mometasone furoate under catalytic conditions
  • Use of deuterated starting materials for constructing the furan moiety

These strategies align with approaches used for other deuterium-labeled compounds: "In this study, we have developed a synthesis of deuterium-labeled A-ring precursors 13 -d3 and 16 -d3 incorporating three deuterium atoms".

Proposed Complete Synthetic Pathway

Based on established synthetic methods and deuteration techniques, a comprehensive pathway for 6alpha-Methyl Mometasone Furoate-d3 can be proposed. This combines elements from mometasone furoate synthesis with specific deuteration steps.

Synthesis of 6alpha-Methyl Mometasone Furoate-d3 (Methyl-D3 Variant)

Table 1: Key Reagents and Conditions for Methyl-D3 Variant Synthesis

Step Process Key Reagents Conditions Expected Yield
1 Preparation of steroid core Starting steroid, CD3I, strong base -78°C to RT, THF, 12-24h 65-75%
2 Functional group modifications Oxidizing/reducing agents Variable based on transformation 70-85%
3 Furoylation of 17-OH 2-Furoyl chloride, Et3N, DMAP 0-10°C, CH2Cl2, 10-15h 80-90%
4 Purification Acetone/methanol Recrystallization >95% purity

The critical step in this pathway involves introducing the deuterated methyl group at the 6-alpha position, requiring stereoselective alkylation techniques to ensure the correct spatial configuration.

Synthesis of 6alpha-Methyl Mometasone Furoate-d3 (Furan-D3 Variant)

Table 2: Key Reagents and Conditions for Furan-D3 Variant Synthesis

Step Process Key Reagents Conditions Expected Yield
1 Preparation of deuterated furan Furan, D2O, Pt or Ru catalyst 80°C, H2 atmosphere, 24h >90% D incorporation
2 Conversion to deuterated furoic acid n-BuLi, CO2 -78°C to RT, THF 70-80%
3 Formation of acid chloride SOCl2 or (COCl)2 Reflux, 2-3h 90-95%
4 Esterification with 6α-methyl mometasone Et3N, DMAP, CH2Cl2 0-10°C, 10-15h 75-85%
5 Purification Column chromatography, recrystallization Acetone/methanol >95% purity

This approach requires first synthesizing deuterated furoyl chloride, which is then coupled with non-deuterated 6alpha-methyl mometasone to yield the target compound.

Purification and Characterization Techniques

Purification Methods

Multiple purification techniques are employed to obtain high-purity 6alpha-Methyl Mometasone Furoate-d3:

  • Treatment with Activated Charcoal:
    "The wet cake was dissolved in acetone (395 ml) and charcoal (3 g) was added. After 24 hours, the charcoal was filtered off and washed with acetone (90 ml). Charcoal (3 g) was added to the solution and the solution stirred for at least 24 hours at between 15-25°C".

  • Crystallization:
    "The solution was concentrated by distillation to a volume of 120 ml. During this concentration the mometasone 17-(2-furoate) started to crystallise. Methanol (120 ml) was added and the solution was again concentrated to 120 ml. This procedure was repeated twice".

  • Final Isolation:
    "The suspension was cooled slowly to 0-5°C and stirred for about 2 hours at this temperature. The pure mometasone 17-(2-furoate) was then filtered off and washed with cold methanol. The product was dried at 60-70°C".

Analytical Characterization

Confirmation of successful synthesis requires comprehensive analytical characterization:

Table 3: Analytical Methods for 6alpha-Methyl Mometasone Furoate-d3 Characterization

Analytical Technique Purpose Key Parameters Expected Results
HPLC Purity determination C18 column, acetonitrile/water mobile phase >95% purity
Mass Spectrometry Molecular weight confirmation, deuterium incorporation ESI-MS, positive mode m/z 538.475
NMR Spectroscopy Structural confirmation 1H, 13C, 2H NMR (400-600 MHz) Absence of signals for deuterated positions
IR Spectroscopy Functional group identification ATR or KBr pellet Characteristic C=O, furan, O-H bands

For deuterium-labeled compounds, 2H-NMR spectroscopy is particularly valuable in confirming the position and extent of deuterium incorporation, similar to methods used for other deuterated standards: "These deuterium-labeled D3 metabolites were successfully applied as internal standards for the quantification of the metabolites in pooled human serum by LC-MS/MS using the isotope dilution method".

Quality Control and Stability Considerations

Quality Control Parameters

Ensuring batch-to-batch consistency requires rigorous quality control protocols:

Table 4: Quality Control Parameters for 6alpha-Methyl Mometasone Furoate-d3

Parameter Acceptance Criteria Method
Appearance White to off-white powder Visual inspection
Deuterium Incorporation >98% at specified positions Mass spectrometry, 2H NMR
Chemical Purity >95% HPLC
Optical Rotation Within ±2° of reference value Polarimetry
Residual Solvents ICH limits GC headspace analysis
Water Content <0.5% Karl Fischer titration

Stability Considerations

Deuterium-labeled compounds often exhibit enhanced metabolic stability compared to their non-deuterated counterparts. However, proper storage conditions remain essential:

"When aqueous pharmaceutical compositions, e.g. suspensions, containing anhydrous mometasone furoate were subjected to stability testing by rotating for four weeks at room temperature and 35°C..." suggests that stability testing protocols similar to those used for the parent compound would be applicable to the deuterated derivative.

The recommendation to store the compound at 2-8°C indicates potential sensitivity to temperature and highlights the importance of proper storage conditions for maintaining compound integrity.

Applications in Research and Analysis

6alpha-Methyl Mometasone Furoate-d3 serves multiple purposes in pharmaceutical research and analysis:

  • Internal Standard for LC-MS/MS:
    The deuterated compound provides an ideal internal standard for quantitative analysis of mometasone furoate and its metabolites in biological samples, offering identical chromatographic behavior with mass spectral differentiation.

  • Metabolic Studies:
    "In addition, labeling in the A-ring has an advantage in metabolism studies because the side chains of the D3 are well known to be enzymatically metabolized easily". Similarly, deuteration in the 6-alpha methyl position or furan ring allows tracking of metabolic pathways.

  • Pharmacokinetic Investigations:
    The deuterium labeling enables detailed studies of absorption, distribution, metabolism, and excretion (ADME) profiles of mometasone furoate without affecting its pharmacological properties.

化学反応の分析

Acylation at C17-Hydroxy Group

  • Reaction : Esterification of the 17-hydroxy group with deuterated 2-furoyl chloride.

  • Conditions :

    • Base: Triethylamine in methylene chloride at 0–5°C .

    • Catalyst: None required; proceeds via nucleophilic acyl substitution.

  • Yield : Up to 29.92 g (99.7% purity) after purification via charcoal treatment and crystallization .

Chlorination at C21-Position

  • Reaction : Conversion of the 21-hydroxy group to a chloro derivative.

  • Conditions :

    • Reagents: Methanesulfonyl chloride (MsCl) and lithium chloride in pyridine .

    • Mechanism: Mesylation followed by nucleophilic displacement with Cl⁻.

  • Outcome : Critical for enhancing glucocorticoid receptor affinity .

Epoxide Ring Opening

  • Reaction : Transformation of 9β,11β-epoxy intermediates to 11-keto derivatives.

  • Conditions :

    • Acidic hydrolysis using perchloric acid and 1,3-dichloro-5,5-dimethylhydantoin .

  • Role : Establishes the anti-inflammatory 11β-hydroxy group .

Metabolic Reactions

6alpha-Methyl Mometasone furoate-d3 undergoes hepatic metabolism, primarily mediated by cytochrome P450 enzymes:

EnzymeReaction TypeMetabolite ProducedBioactivity Impact
CYP3A4Hydroxylation6β-Hydroxy-mometasoneReduced receptor binding
CYP3A4DechlorinationFree mometasoneInactive form
  • Excretion : 74% fecal, 8% urinary .

  • Half-life : ~5 hours post-inhalation .

Hydrolytic Degradation

  • Conditions : Aqueous acidic or basic environments.

  • Mechanism : Cleavage of the 17α-furoate ester bond.

  • Products : Mometasone and deuterated 2-furoic acid .

Photodegradation

  • Susceptibility : UV exposure induces C1-C2 double bond isomerization.

  • Mitigation : Stabilized in anhydrous formulations .

Key Reaction Data Table

StepReagents/ConditionsYield (%)Purity (%)Source
21-ChlorinationMsCl, LiCl, pyridine, 25°C9295
17-Furoylation2-Furoyl chloride, CH₂Cl₂, 0–5°C8599.7
Epoxide hydrolysisHClO₄, 1,3-dichloro-DMH, H₂O7890
CYP3A4 metabolismHuman liver microsomes, NADPHN/AN/A

Analytical Characterization

  • HPLC : Used to monitor reaction progress and impurity profiles (e.g., 21-acetoxy intermediates) .

  • MS/LC-MS : Confirms deuterium incorporation (C28D3H29Cl2O6, MW 538.475) .

科学的研究の応用

6alpha-Methyl Mometasone Furoate-d3 has a wide range of scientific research applications, including:

作用機序

6α-メチルモメタゾンフレオエート-d3は、細胞質内のグルココルチコイド受容体に結合することによってその効果を発揮します。この結合は、受容体のコンフォメーション変化を引き起こし、核への移行につながります。核に入ると、受容体複合体は特定のDNA配列と相互作用して、抗炎症および免疫抑制遺伝子の転写を調節します。 その結果、炎症が軽減され、免疫応答が調節されます .

類似化合物:

    モメタゾンフレオエート: 化合物の非重水素化形態であり、臨床設定で広く使用されています。

    6α-メチルプレドニゾロン21-アセテート: 6α-メチルモメタゾンフレオエート-d3の合成における前駆体です。

    デキサメタゾン: 抗炎症作用が類似した別の合成コルチコステロイド

独自性: 6α-メチルモメタゾンフレオエート-d3は、重水素標識されているため、安定性が高く、分析アプリケーションでの正確な定量化が可能です。 これは、コルチコステロイドレベルの正確な測定が重要な研究設定において特に価値があります .

類似化合物との比較

Key Differences :

  • Application : MF is used therapeutically, while the deuterated form is restricted to research .
  • Metabolism : MF undergoes hepatic metabolism to 6β-hydroxy MF (a major metabolite with 2x higher GR affinity than dexamethasone), whereas the deuterated form resists such degradation .

Active Metabolite: 6β-Hydroxy Mometasone Furoate (6β-OH MF)

6β-OH MF, a primary metabolite of MF, exhibits enhanced GR binding (IC₅₀ ≈ 1.2 nM) compared to dexamethasone (IC₅₀ ≈ 2.5 nM) and triamcinolone acetonide .

Comparison with 6alpha-Methyl Mometasone Furoate-d3 :

  • Function : 6β-OH MF is pharmacologically active, whereas the deuterated form is metabolically inert and used for analytical purposes .
  • Molecular Weight : 6β-OH MF (537.43 g/mol) vs. deuterated MF (~524.43 g/mol, estimated) .

Deuterated Corticosteroids: Methylprednisolone-d5 and Mifepristone-d3

Methylprednisolone-d5 and Mifepristone-d3 are deuterated analogs used similarly as internal standards. Methylprednisolone-d5 shares anti-inflammatory properties with its parent drug but is primarily employed in drug monitoring assays . Mifepristone-d3, however, acts as a GR antagonist, contrasting with 6alpha-Methyl Mometasone Furoate-d3’s role as a GR agonist tracer .

Key Contrast :

  • Deuterium Placement : Variations in deuterium substitution sites (e.g., Methylprednisolone-d5 vs. MF-d3) affect metabolic stability and analytical specificity .

Other Corticosteroids: Fluticasone Furoate and Triamcinolone Acetonide

Fluticasone furoate (FF), a high-potency corticosteroid, shares structural similarities with MF but includes a fluorine-thioester group, enhancing lipophilicity and lung retention in asthma treatment . In eczema management, MF outperformed fluticasone propionate, with greater reductions in Total Symptom Scores (1.34 vs. 2.13; p < 0.001) . Triamcinolone acetonide, another comparator, requires twice-daily application for efficacy equivalent to MF cream .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Deuterium Substitution Primary Use
6alpha-Methyl MF-d3 C₂₇H₂₇D₃Cl₂O₇ ~524.43* 3 positions Analytical standard
Mometasone Furoate (MF) C₂₇H₃₀Cl₂O₆ 521.43 None Therapeutic
6β-Hydroxy MF C₂₇H₃₀Cl₂O₇ 537.43 None Active metabolite
Fluticasone Furoate C₂₇H₂₉F₃O₆S 538.6 None Asthma/rhinitis

*Estimated based on parent compound .

Table 2: Receptor Binding Affinities

Compound Glucocorticoid Receptor IC₅₀ (nM) Relative Affinity vs. Dexamethasone
Mometasone Furoate 0.5–1.0 2–4x higher
6β-Hydroxy MF ~0.6 ~4x higher
Dexamethasone 2.5 1x (reference)
Triamcinolone Acetonide 1.2 2x higher

Data sourced from .

Table 3: Clinical Efficacy in Psoriasis and Eczema

Study Compound Efficacy (Improvement %) Application Frequency
Medansky et al. (1988) MF Ointment 75% Once daily
Fluocinolone Acetonide 60% Thrice daily
Real-World Study (2015) MF Cream 85% (TSS reduction) Once daily
Fluticasone Propionate 68% (TSS reduction) Twice daily

生物活性

6alpha-Methyl Mometasone furoate-d3 is a synthetic glucocorticoid derivative of mometasone furoate, designed to enhance its biological activity and pharmacokinetic properties. This compound has garnered attention for its significant anti-inflammatory effects and its potential applications in treating various inflammatory conditions, particularly in dermatology and respiratory medicine.

Chemical Structure and Properties

Molecular Formula : C28H32Cl2O6
Molecular Weight : 538.5 g/mol
Structural Modifications : The incorporation of deuterium atoms enhances stability and metabolic tracking, making it a valuable tool in clinical research.

The biological activity of 6alpha-Methyl Mometasone furoate-d3 primarily involves:

  • Glucocorticoid Receptor Binding : The compound exhibits a high affinity for glucocorticoid receptors, which leads to the modulation of inflammatory responses by regulating gene expression involved in inflammation and immune response .
  • Anti-Inflammatory Effects : It effectively reduces inflammation by inhibiting pro-inflammatory cytokines and other mediators such as IL-6, TNF-α, and IL-1β .

Pharmacokinetics

Research indicates that 6alpha-Methyl Mometasone furoate-d3 has low systemic bioavailability, which minimizes potential side effects associated with glucocorticoids. Studies have shown that:

  • Following inhalation, the systemic bioavailability is less than 1%, making it suitable for chronic use without significant risk of systemic side effects .
  • The compound is extensively metabolized in the liver, producing several metabolites with varying degrees of biological activity .

Comparative Biological Activity

To understand the unique properties of 6alpha-Methyl Mometasone furoate-d3, it is essential to compare it with related compounds:

Compound Name Molecular Formula Unique Features
Mometasone FuroateC27H30Cl2O6No deuterium substitution; widely used topical steroid
Fluticasone PropionateC22H27F3O5SContains fluorine; high potency anti-inflammatory
BudesonideC25H34O6Dual action (anti-inflammatory and immunosuppressive)
6alpha-Methyl Mometasone furoate-d3 C28H32Cl2O6 Enhanced stability and metabolic tracking due to deuterium labeling

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of 6alpha-Methyl Mometasone furoate-d3:

  • Inhalation Studies : A study involving healthy volunteers demonstrated that inhaled formulations resulted in negligible systemic exposure, supporting the safety of long-term use in conditions like asthma .
  • Metabolism Studies : Research on the metabolism of mometasone furoate indicated that it is converted into multiple metabolites, with some retaining significant glucocorticoid receptor binding affinity, which may contribute to both therapeutic effects and potential side effects .
  • Animal Models : Experimental studies in rats showed that treatment with mometasone furoate significantly reduced markers of inflammation in models of induced uveitis, indicating its therapeutic potential beyond traditional applications .

Q & A

Q. What analytical methodologies are recommended for quantifying 6alpha-Methyl Mometasone Furoate-d3 and its degradation products in formulations?

A validated reverse-phase HPLC method with UV/PDA detection is recommended for impurity profiling. This method uses a C18 column, gradient elution with phosphate buffer and acetonitrile, and achieves resolution between the parent compound and impurities. Validation parameters (linearity, precision, accuracy) should adhere to ICH Q2(R1) guidelines . For stability studies, HPTLC with toluene:ethyl acetate:methanol:ammonia (6.4:1.5:2.0:0.1) as the mobile phase can resolve degradation products, particularly base-sensitive derivatives .

Q. How should preclinical studies assess the systemic exposure of 6alpha-Methyl Mometasone Furoate-d3 in animal models?

Use deuterated analogs (e.g., Mometasone Furoate-d3) as internal standards in LC-MS/MS to enhance quantification accuracy. Systemic exposure should be measured via plasma cortisol suppression assays in rodent models, with parallel monitoring of hepatic CYP3A4 metabolism due to its role in primary metabolite formation . Subcutaneous administration in mice/rats at doses ≥1/3 the MRHD (mcg/m² basis) replicates human-relevant exposure levels .

Q. What experimental parameters are critical for validating deuterated analogs in pharmacokinetic studies?

Key parameters include:

  • Isotopic purity : ≥98% deuterium incorporation (confirmed by NMR or mass spectrometry).
  • Chromatographic separation : Baseline resolution from non-deuterated forms to avoid interference.
  • Stability : Assess degradation under stress conditions (e.g., pH 9.0 for base sensitivity) .

Advanced Research Questions

Q. How can contradictory efficacy data between mometasone furoate and other corticosteroids (e.g., fluticasone) be resolved in asthma trials?

Contradictions often arise from non-equivalent dosing or delivery devices. For example, mometasone DPI 800 µg bid (1,600 µg/day) showed comparable cortisol suppression to fluticasone MDI 880 µg bid, but differences in lung deposition efficiency must be quantified via radiolabeled aerosol studies. Dose-normalization using glucocorticoid receptor binding affinity (e.g., mometasone’s GR binding Ki = 0.14 nM vs. fluticasone’s 0.05 nM) can harmonize efficacy comparisons .

Q. What methodologies address the cytotoxicity of degradation products in long-term stability studies?

Isolate degradation products via preparative TLC (e.g., mometasone furoate’s base-induced dienone-phenol rearrangement product) . Cytotoxicity is assessed using:

  • Cell lines : A549 (lung) and SiHa (cervical) cells exposed to ≤100 µM concentrations.
  • Assays : MTT for viability and Annexin V/PI staining for apoptosis. The rearrangement product showed 2.3-fold higher cytotoxicity vs. parent compound in A549 cells (IC₅₀ = 18.2 µM vs. 42.5 µM) .

Q. How should meta-analyses account for heterogeneity in pediatric asthma trials with mometasone furoate?

Use subgroup analysis stratified by:

  • Dose : 100 µg qd vs. 200 µg qd (FEV₁ improvement: +0.22 L vs. +0.31 L).
  • Duration : 12-week studies show sustained AM PEF improvement (Δ = +27.4 L/min) vs. shorter trials .
    Apply random-effects models to account for variability in baseline severity (e.g., PGA scores 7.4–7.5 in eczema trials) .

Data Contradiction Analysis

Q. Why do studies report conflicting results on mometasone furoate’s impact on COVID-19 olfactory dysfunction?

Discrepancies arise from dosing frequency. A 100 µg bid regimen (4 weeks) achieved 97.4% olfactory recovery vs. 50% in controls, whereas qd dosing showed no significant effect. This suggests dose-dependent efficacy, possibly due to enhanced nasal mucosal retention at higher doses .

Q. How to reconcile low systemic exposure in pharmacokinetic studies with adrenal suppression risks?

Despite undetectable plasma levels (<50 pg/mL) at 400 µg qd, high-dose DPI (1,200 µg qd) showed measurable cortisol suppression (ΔAUC₍₂₄₎ = -28%). Use cosyntropin stimulation tests to assess adrenal reserve in long-term studies, as 14/16 patients on 800 µg bid retained normal responses .

Methodological Tables

Q. Table 1. Key Pharmacokinetic Parameters for Mometasone Furoate-d3

ParameterValue (Mean ± SEM)Study DesignReference
Plasma Half-life5.2 ± 0.8 hSingle-dose DPI in humans
CYP3A4 Contribution>90% hepatic metabolismIn vitro microsomal assay
Protein Binding98–99%Equilibrium dialysis

Q. Table 2. Cytotoxicity of Degradation Products

CompoundIC₅₀ (A549)IC₅₀ (SiHa)Assay
Mometasone Furoate42.5 µM38.7 µMMTT
Dienone-Phenol Derivative18.2 µM15.9 µMMTT

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。